molecular formula C11H4ClF11N2O2S B10866881 1-{[(Z)-chloro{[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]imino}methyl]sulfanyl}pyrrolidine-2,5-dione

1-{[(Z)-chloro{[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]imino}methyl]sulfanyl}pyrrolidine-2,5-dione

Cat. No.: B10866881
M. Wt: 472.66 g/mol
InChI Key: UCQWYULGFVNNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(CHLORO{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXOPYRROLIDINE is a complex organofluorine compound It is characterized by the presence of multiple fluorine atoms, a pyrrolidine ring, and a unique imino-methyl-sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(CHLORO{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXOPYRROLIDINE typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated propenyl intermediate, followed by the introduction of the imino group through a condensation reaction. The final step involves the formation of the pyrrolidine ring and the attachment of the sulfanyl group under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would require precise control of reaction parameters such as temperature, pressure, and pH. The use of specialized catalysts and solvents may be necessary to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[(CHLORO{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXOPYRROLIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

1-[(CHLORO{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXOPYRROLIDINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[(CHLORO{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXOPYRROLIDINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and specificity. The imino-methyl-sulfanyl group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • 1-[(CHLORO{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXOPYRROLIDINE
  • 1-[(CHLORO{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXOPYRROLIDINE

Uniqueness: The uniqueness of 1-[(CHLORO{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]IMINO}METHYL)SULFANYL]-2,5-DIOXOPYRROLIDINE lies in its highly fluorinated structure, which imparts exceptional chemical stability and resistance to metabolic degradation. This makes it a valuable compound for various applications where stability and longevity are crucial.

Properties

Molecular Formula

C11H4ClF11N2O2S

Molecular Weight

472.66 g/mol

IUPAC Name

1-(2,5-dioxopyrrolidin-1-yl)sulfanyl-N-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]methanimidoyl chloride

InChI

InChI=1S/C11H4ClF11N2O2S/c12-7(28-25-3(26)1-2-4(25)27)24-6(8(13,14)11(21,22)23)5(9(15,16)17)10(18,19)20/h1-2H2

InChI Key

UCQWYULGFVNNTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)SC(=NC(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.